![molecular formula C17H21N3O3S B3721414 N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3721414.png)
N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Overview
Description
N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as MPPTA, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have a variety of other biochemical and physiological effects. These include the inhibition of protein kinase C, the inhibition of histone deacetylase, and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. This makes it an attractive candidate for further investigation as a potential cancer treatment. However, one limitation of N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One area of interest is in the development of more effective delivery methods for this compound, which could help to overcome its solubility limitations. Another area of interest is in the investigation of the potential use of N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide, which could help to identify new targets for cancer therapy.
Scientific Research Applications
N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of a variety of cancer cell lines.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-13-9-15(21)20-17(19-13)24-11-16(22)18-10-12-5-7-14(23-2)8-6-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURHTCSWPATNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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